molecular formula C17H22N2O4 B6910964 N-(1,3-benzodioxol-4-ylmethyl)-1-propanoylpiperidine-3-carboxamide

N-(1,3-benzodioxol-4-ylmethyl)-1-propanoylpiperidine-3-carboxamide

Cat. No.: B6910964
M. Wt: 318.4 g/mol
InChI Key: XUOVPUIMUSXQPT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-4-ylmethyl)-1-propanoylpiperidine-3-carboxamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety attached to a piperidine ring

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-1-propanoylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-15(20)19-8-4-6-13(10-19)17(21)18-9-12-5-3-7-14-16(12)23-11-22-14/h3,5,7,13H,2,4,6,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOVPUIMUSXQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C(=O)NCC2=C3C(=CC=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-4-ylmethyl)-1-propanoylpiperidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment to Piperidine: The benzodioxole moiety is then attached to a piperidine ring via a nucleophilic substitution reaction. This step often involves the use of a suitable leaving group such as a halide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-4-ylmethyl)-1-propanoylpiperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features are explored for binding to various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound is used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-4-ylmethyl)-1-propanoylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-4-ylmethyl)-1-benzylsulfonylpiperidin-4-amine
  • N-(1,3-benzodioxol-4-ylmethyl)-1-propanoylpiperidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-(1,3-benzodioxol-4-ylmethyl)-1-propanoylpiperidine-3-carboxamide stands out due to its specific substitution pattern on the piperidine ring. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

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